Decahydroquinoline, 2-methyl
Overview
Description
Decahydroquinoline, 2-methyl is a saturated heterocyclic compound with the molecular formula C10H19N. It is a derivative of quinoline, where the aromatic ring is fully hydrogenated, and a methyl group is attached to the second carbon atom. This compound is known for its structural rigidity and is found in various natural products, including alkaloids isolated from poison frogs and marine organisms .
Mechanism of Action
Target of Action
2-Methyldecahydroquinoline, also known as Decahydroquinoline, 2-methyl, is a unique natural product that has been found to have significant biological activity The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that the compound interacts with its targets in a way that results in significant biological activity . The specifics of these interactions and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Decahydroquinoline (DHQ) alkaloids, which include 2-Methyldecahydroquinoline, are unique natural products that can be divided into three distinct sets
Result of Action
It is known that the compound has significant biological activity
Biochemical Analysis
Biochemical Properties
It is known that decahydroquinoline alkaloids can act as noncompetitive blockers for nicotinic acetylcholine receptor-channels in pheochromocytoma cells . This suggests that Decahydroquinoline, 2-methyl may interact with enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
Related decahydroquinoline alkaloids have been shown to inhibit carbamylcholine-elicited sodium flux in pheochromocytoma PC12 cells . This suggests that this compound may have similar effects on cellular processes, potentially influencing cell function, cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Related decahydroquinoline alkaloids appear to enhance desensitization of nicotinic acetylcholine receptor-channels . This suggests that this compound may exert its effects at the molecular level through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of decahydroquinoline, 2-methyl can be achieved through several methods. One common approach involves the catalytic hydrogenation of quinoline derivatives. For instance, the hydrogenation of 2-methylquinoline over a platinum catalyst under high pressure and temperature conditions yields this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced catalyst systems to ensure efficient conversion of starting materials .
Chemical Reactions Analysis
Types of Reactions: Decahydroquinoline, 2-methyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinoline derivatives.
Reduction: Further reduction can lead to the formation of more saturated compounds.
Substitution: The methyl group at the second position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: More saturated heterocyclic compounds.
Substitution: Various substituted decahydroquinoline derivatives.
Scientific Research Applications
Decahydroquinoline, 2-methyl has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural products.
Biology: It is used in the study of biological pathways and enzyme interactions.
Medicine: Derivatives of this compound are investigated for their potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Decahydroquinoline: The parent compound without the methyl group.
2,5-Disubstituted Decahydroquinolines: Found in poison frogs and ants.
Lepadin Alkaloids: Marine-derived alkaloids with additional oxygenation and long side chains.
Uniqueness: Decahydroquinoline, 2-methyl is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the second position influences its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-8-6-7-9-4-2-3-5-10(9)11-8/h8-11H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRLSRUBXMUSOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CCCCC2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20717-43-5 | |
Record name | 2-Methyldecahydroquinoline (mixture of isomers) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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